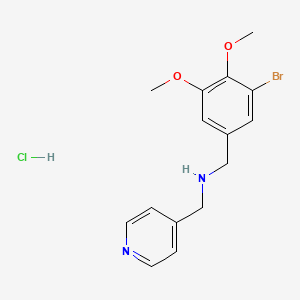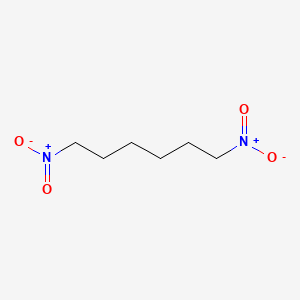
(3-bromo-4,5-dimethoxybenzyl)(pyridin-4-ylmethyl)amine hydrochloride
Descripción general
Descripción
The compound of interest is an intermediate in drug discovery, often synthesized through specific reactions involving bromopyridin and dimethoxybenzaldehyde.
Synthesis Analysis
- The synthesis involves reactions between bromopyridin-2-amine and dimethoxybenzaldehyde, as demonstrated in the study of similar compounds (Li, Lu, Shen, & Shi, 2012).
Molecular Structure Analysis
- In the crystalline form, molecules of similar compounds are linked via hydrogen bonds, forming inversion dimers. This suggests a specific arrangement of molecules in the crystalline state (Li et al., 2012).
Chemical Reactions and Properties
- The compound can participate in various chemical reactions, including those involving benzyl and alkynyl complexes, as observed in related compounds (Ge, Meetsma, & Hessen, 2009).
Physical Properties Analysis
- Its physical properties would be influenced by the crystal structure, such as melting point, solubility, and stability. These aspects are typically studied through X-ray crystallography and other spectroscopic methods.
Chemical Properties Analysis
- Chemical properties like reactivity, potential for forming complexes, and interaction with other molecules are often explored through reactions with different reagents and substrates, as exemplified in studies of similar compounds (Zhu et al., 2014).
Aplicaciones Científicas De Investigación
Schiff Bases Synthesis and Inhibitory Study
Schiff bases derived from 2-aminopyridine and substituted benzaldehydes, including those with bromo and methoxy groups, have been synthesized and characterized for their electronic spectra and inhibitory capabilities. These compounds exhibit the potential to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating their relevance in antimicrobial research (Dueke-Eze et al., 2011).
Amaryllidacaea Alkaloids Synthesis
The synthesis of amaryllidacaea alkaloids, which are of interest due to their biological activities, has been facilitated by radical cyclization methods involving bromo and methoxy-substituted benzyl compounds. This method underscores the utility of such bromo and methoxy-substituted compounds in synthesizing complex alkaloids with potential pharmacological uses (Rosa et al., 1997).
Photophysical and Photochemical Properties in Zinc(II) Phthalocyanines
Compounds with bromo, methoxy, and pyridyl groups have been utilized in the synthesis of zinc(II) phthalocyanines with new benzenesulfonamide derivative substituents. These zinc(II) phthalocyanines exhibit promising photophysical and photochemical properties, making them suitable for photocatalytic applications. Such studies highlight the importance of these compounds in developing materials for photodynamic therapy and other light-induced processes (Öncül et al., 2021).
Ligand Synthesis for Metal Complexes
Research involving the synthesis of penta-aza macrocyclic ligands containing pyridylmethyl arms for nickel(II), copper(II), cobalt(II), and zinc(II) complexes points towards the utility of such compounds in creating complex ligands for metal ions. These studies are crucial for understanding metal-ligand interactions and developing catalysts or materials with specific electronic or magnetic properties (Alcock et al., 1988).
Propiedades
IUPAC Name |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2.ClH/c1-19-14-8-12(7-13(16)15(14)20-2)10-18-9-11-3-5-17-6-4-11;/h3-8,18H,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSAZEFQUAAPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=NC=C2)Br)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-allyl-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4582547.png)
![ethyl ({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)acetate](/img/structure/B4582555.png)
![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B4582560.png)
![N-(2,4-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4582572.png)
![ethyl [(5-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B4582581.png)
![diethyl 3-methyl-5-({[(2-thienylmethyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4582582.png)
![N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B4582590.png)
![methyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B4582603.png)
![4-ethyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4582614.png)
![5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4582618.png)
![methyl 2-[(1-azepanylacetyl)amino]benzoate](/img/structure/B4582621.png)
![N~1~-{2-[(4-bromobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4582628.png)
![N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4582630.png)
